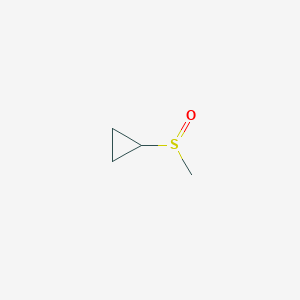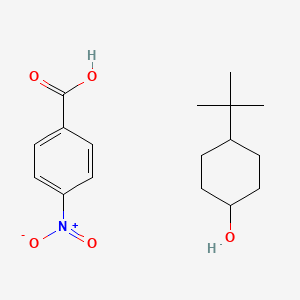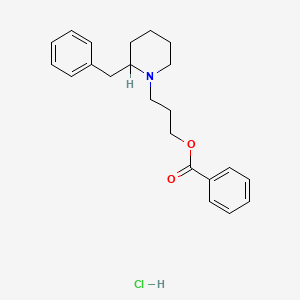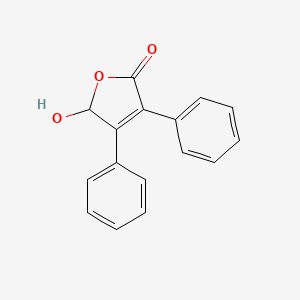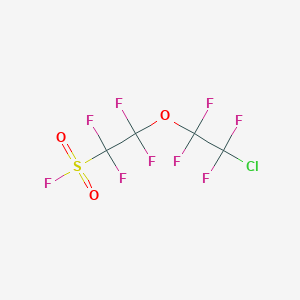
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one is a chemical compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzoyl group at the 3-position and propoxy groups at the 5 and 7 positions of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5,7-dipropoxy-2H-1-benzopyran-2-one and benzoyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as pyridine or triethylamine to facilitate the acylation reaction.
Acylation Reaction: The benzoyl chloride is added to the 5,7-dipropoxy-2H-1-benzopyran-2-one in the presence of the base, resulting in the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Industrial methods may also incorporate advanced purification techniques and quality control measures to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the benzoyl group to a different functional group.
Substitution: The propoxy groups can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Applications De Recherche Scientifique
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The benzoyl and propoxy groups play a crucial role in its biological activity by modulating its interaction with enzymes, receptors, and other biomolecules. The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dimethoxy-2H-1-benzopyran-2-one: This compound has methoxy groups instead of propoxy groups and may exhibit different biological activities.
3-Benzoyl-2H-1-benzopyran-2-one: Lacks the propoxy groups and may have different chemical reactivity and biological properties.
7-Methoxy-2H-1-benzopyran-2-one: Contains a methoxy group at the 7-position and may be used in different applications.
Uniqueness
3-Benzoyl-5,7-dipropoxy-2H-1-benzopyran-2-one is unique due to the presence of both benzoyl and propoxy groups, which confer specific chemical and biological properties. Its unique structure allows for diverse applications in various fields of research and industry.
Propriétés
Numéro CAS |
77016-72-9 |
|---|---|
Formule moléculaire |
C22H22O5 |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
3-benzoyl-5,7-dipropoxychromen-2-one |
InChI |
InChI=1S/C22H22O5/c1-3-10-25-16-12-19(26-11-4-2)17-14-18(22(24)27-20(17)13-16)21(23)15-8-6-5-7-9-15/h5-9,12-14H,3-4,10-11H2,1-2H3 |
Clé InChI |
DIHMJMCGHJMDSE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC2=C(C=C(C(=O)O2)C(=O)C3=CC=CC=C3)C(=C1)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


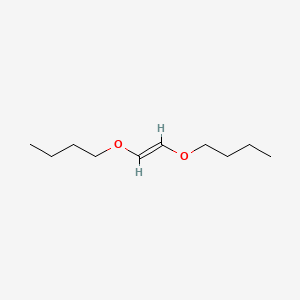
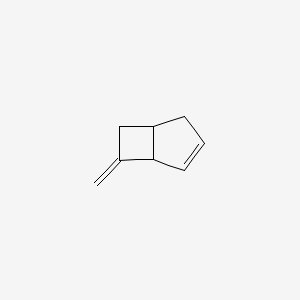

![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-[[4-amino-6-[3-(2-hydroxyethylamino)propylamino]-6-oxohexyl]carbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14450233.png)
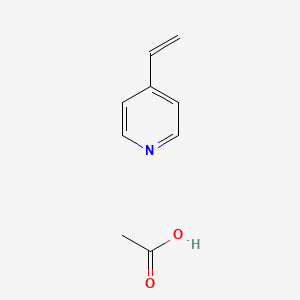
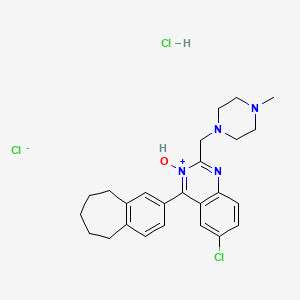
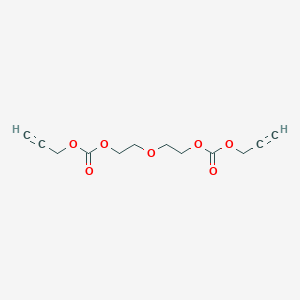
acetonitrile](/img/structure/B14450252.png)
